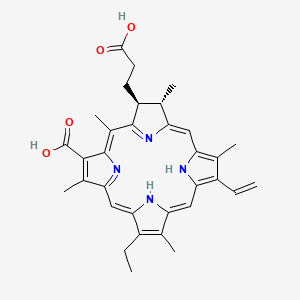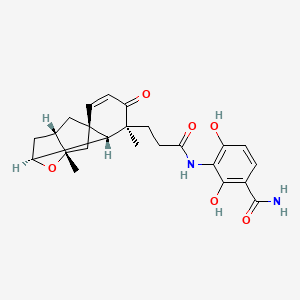
Anthopleurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthopleurine is a hydroxy fatty acid.
Applications De Recherche Scientifique
Cardiotonic Properties
Anthopleurine, a polypeptide from the sea anemone Anthopleura xanthogrammica, is primarily studied for its potent cardiotonic properties. It's known to significantly enhance cardiac muscle contractions, making it a subject of interest in heart-related medical research. Tanaka et al. (1977) in their study, identified the amino acid sequence of Anthopleurin-A, a specific form of this peptide, which is instrumental in understanding its biochemical properties and potential medical applications (Tanaka, Hainu, Yasunobu, & Norton, 1977). Similarly, Norton et al. (1976) isolated and characterized Anthopleurin-A, highlighting its basic polypeptide structure and significant cardiotonic potency (Norton, Shibata, Kashiwagi, & Bentley, 1976).
Electrophysiological Effects
Shimizu et al. (1979) explored the electrophysiological effects of Anthopleurin-A on canine Purkinje and ventricular muscle fibers, revealing its potential to influence heart rhythms by altering action potential duration and refractory periods (Shimizu, Iwamura, Toyama, Yamada, & Shibata, 1979).
Structural Analysis
The structural analysis of Anthopleurin-A by Mabbutt & Norton (1990) through NMR assignments provides insight into its molecular conformation, which is crucial for understanding how it interacts with cardiac cells (Mabbutt & Norton, 1990). Scanlon & Norton (1994) further examined the multiple conformations of Anthopleurin-A in solution, which is important for the development of related therapeutic agents (Scanlon & Norton, 1994).
Therapeutic Potential
Zhou et al. (2002) investigated the effects of Anthopleurin-Q on myocardial hypertrophy in rats, indicating its potential therapeutic applications in treating heart enlargement and related cardiac conditions (Zhou, Fu, Yao, Xia, Jiang, Wang, Wu, & Qian, 2002).
Interaction with Sodium Channels
The interaction of Anthopleurin with sodium channels is a key area of research, given its implications in modulating cardiac activity and potential therapeutic applications. Dias-Kadambi et al. (1996) focused on the role of specific amino acids in Anthopleurin B in binding to voltage-sensitive sodium channels, a crucial aspect for understanding its mechanism of action at the molecular level (Dias-Kadambi, Drum, Hanck, & Blumenthal, 1996).
Propriétés
Numéro CAS |
56595-17-6 |
|---|---|
Nom du produit |
Anthopleurine |
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO4/c1-8(2,3)4-5(9)6(10)7(11)12/h5-6,9-10H,4H2,1-3H3/t5-,6+/m0/s1 |
Clé InChI |
ZOPACRMLVDFSGJ-NTSWFWBYSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])O)O |
SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
SMILES canonique |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



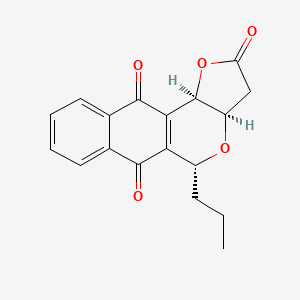
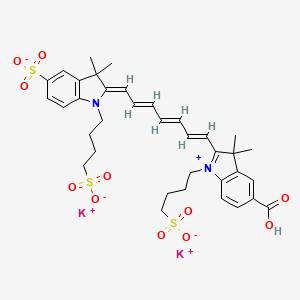
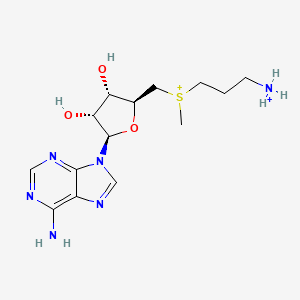
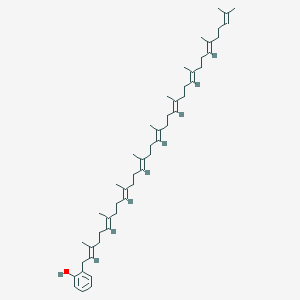

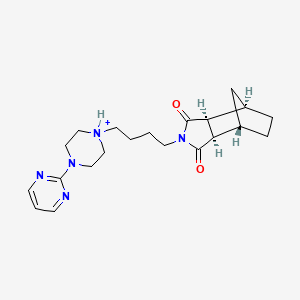
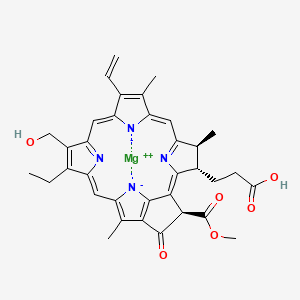
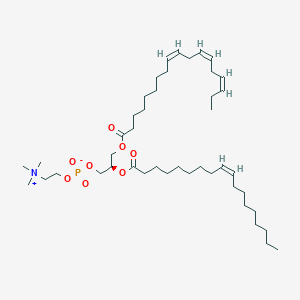


![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

